molecular formula C8H6O7 B4323690 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B4323690
M. Wt: 214.13 g/mol
InChI Key: XQLAOIBWOXBARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is an organic compound with the molecular formula C8H6O7 It is characterized by a fused ring system containing both furan and dioxine moieties, and it possesses two carboxylic acid groups at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multiple steps starting from commercially available precursors. One reported method involves the following steps:

This synthetic route is advantageous due to its moderate yield and ease of purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alcohols, amines, or acid chlorides can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.

Scientific Research Applications

2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid: A similar compound with methyl groups at

Properties

IUPAC Name

2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLAOIBWOXBARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(OC(=C2O1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 2
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 4
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 5
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Reactant of Route 6
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.